N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide
Overview
Description
N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide is a complex organic compound that features both an indole and a piperazine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The presence of the indole ring, a common structure in many natural products and pharmaceuticals, combined with the piperazine ring, known for its biological activity, makes this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU.
Introduction of the Indole Ring: The indole ring can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Coupling of the Two Moieties: The final step involves coupling the piperazine and indole moieties through a condensation reaction, typically using a coupling reagent such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: The carbonyl group in the oxopropyl chain can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the chlorophenyl group.
Major Products
Oxidation: Quinonoid derivatives of the indole ring.
Reduction: Alcohol derivatives of the oxopropyl chain.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N2-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide
- 2-[4-(3-chlorophenyl)piperazino]-N-(2,3-dichlorophenyl)acetamide
Uniqueness
N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide is unique due to the combination of the indole and piperazine moieties, which imparts a distinct set of chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-indole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c23-17-5-3-6-18(15-17)26-10-12-27(13-11-26)21(28)8-9-24-22(29)20-14-16-4-1-2-7-19(16)25-20/h1-7,14-15,25H,8-13H2,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZQPRHQQYCKEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCNC(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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